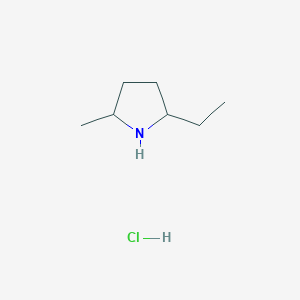

2-Ethyl-5-methylpyrrolidine hydrochloride

Description

Historical Context and Discovery of 2-Ethyl-5-methylpyrrolidine Hydrochloride

The development of 2-ethyl-5-methylpyrrolidine hydrochloride emerged from the broader historical investigation of pyrrolidine chemistry, which has its roots in the systematic study of saturated heterocyclic compounds. Pyrrolidine itself, known chemically as tetrahydropyrrole with the molecular formula (CH2)4NH, was established as a cyclic secondary amine and classified as a saturated heterocycle with distinctive properties including water miscibility and characteristic ammoniacal odor characteristics. The industrial production methods for pyrrolidine were developed using 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 MPa in the presence of cobalt and nickel oxide catalysts supported on alumina.

The systematic exploration of pyrrolidine derivatives led to the investigation of substituted variants, where researchers recognized that modifications of the pyrrolidine ring structure could yield compounds with enhanced biological activities and pharmaceutical applications. The pyrrolidine ring structure became recognized as present in numerous natural alkaloids including nicotine and hygrine, and found applications in many drugs such as procyclidine and bepridil. This historical foundation established the framework for developing specific derivatives like 2-ethyl-5-methylpyrrolidine hydrochloride as researchers sought to understand structure-activity relationships within this chemical family.

The discovery and characterization of 2-ethyl-5-methylpyrrolidine hydrochloride specifically arose from research efforts to systematically explore the chemical space around substituted pyrrolidines. Research has demonstrated that appropriately substituted pyrrolidines provide good coverage of functional vector space for fragment optimization and can provide expanded three-dimensional coverage via energetically accessible conformations that result from pseudorotation. This scientific understanding drove the synthesis and characterization of compounds like 2-ethyl-5-methylpyrrolidine hydrochloride, which represents a specific substitution pattern within this broader chemical framework.

Significance in Pyrrolidine Chemistry Research

2-Ethyl-5-methylpyrrolidine hydrochloride holds particular significance within pyrrolidine chemistry research due to its role as a representative example of disubstituted pyrrolidine derivatives and its utility as a research tool for understanding heterocyclic chemistry principles. The compound exemplifies the versatility of the pyrrolidine scaffold, which has been recognized as one of the most important structural motifs in medicinal chemistry and drug discovery applications. Research has established that pyrrolidine derivatives are therapeutic secondary amines known for their significant biological activity, serving as foundational compounds for synthesizing various derivatives and playing essential roles in pharmaceuticals due to their heterocyclic nature.

The scientific importance of this compound extends to its role in fragment-based drug discovery research, where pyrrolidine-based fragments have been shown to occupy unique regions of molecular space both from shape and multiparametric perspectives. Studies have demonstrated that pyrrolidine fragments exhibit good physicochemical properties consistent with desired fragment properties, including relatively low lipophilicity and high levels of saturation. Research data indicates that pyrrolidine-based fragments can achieve average AlogP values of 0.12 and average Fsp3 values of 0.47, with molecular weights averaging 224.6.

The compound's research significance is further enhanced by its three-dimensional character, which has been quantified using normalized principal moments of inertia and plane of best fit scoring methods. Research has shown that pyrrolidine derivatives can occupy three-dimensional chemical space defined by sum of normalized principal moments of inertia greater than or equal to 1.07 and plane of best fit scores greater than or equal to 0.6. This three-dimensional character is particularly important for drug discovery applications, as it enables these compounds to sample unique regions of molecular space that may be inaccessible to planar aromatic systems.

Table 1: Key Research Parameters for Pyrrolidine-Based Compounds

| Parameter | Average Value | Significance |

|---|---|---|

| AlogP (Lipophilicity) | 0.12 | Low lipophilicity favorable for drug-like properties |

| Fsp3 (Saturation Level) | 0.47 | High saturation content |

| Molecular Weight | 224.6 | Upper acceptable range for fragment compounds |

| NPR Sum Threshold | ≥1.07 | Three-dimensional space occupancy criterion |

| PBF Score Threshold | ≥0.6 | Three-dimensional character threshold |

Position within Heterocyclic Chemistry Classification

2-Ethyl-5-methylpyrrolidine hydrochloride occupies a specific position within the comprehensive classification system of heterocyclic compounds, which are defined as cyclic organic compounds containing at least one heteroatom other than carbon in the cyclic ring system. The compound belongs to the saturated heterocyclic compound category, which behave like acyclic derivatives with modified steric properties, distinguishing them from their unsaturated counterparts such as pyridine, thiophene, pyrrole, and furan.

Within the hierarchical classification of heterocyclic compounds, 2-ethyl-5-methylpyrrolidine hydrochloride is categorized as a five-membered heterocyclic compound with one nitrogen heteroatom. This places it alongside other five-membered nitrogen-containing heterocycles, though its saturated nature distinguishes it from aromatic systems like pyrrole. The compound represents a member of the aliphatic heterocyclic compound subclass, specifically falling under the category of cyclic amines due to its secondary amine functional group.

The structural classification of this compound can be further refined by considering its substitution pattern. The presence of ethyl and methyl substituents at the 2- and 5-positions respectively creates a disubstituted pyrrolidine derivative, which represents a specific subset within the broader pyrrolidine family. This substitution pattern influences the compound's conformational preferences and potential biological activities, as research has shown that the combination of different substitution patterns can generate arrays of unique fragments that occupy distinct regions of molecular space.

Table 2: Heterocyclic Chemistry Classification Hierarchy for 2-Ethyl-5-methylpyrrolidine Hydrochloride

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary | Heterocyclic Compound | Contains nitrogen heteroatom in ring |

| Secondary | Saturated Heterocycle | No double bonds in ring system |

| Tertiary | Five-membered Ring | Contains five atoms in ring structure |

| Quaternary | Monoheteroatomic | Single nitrogen heteroatom present |

| Quinquenary | Cyclic Amine | Secondary amine functional group |

| Substitution Type | Disubstituted | Ethyl at position 2, methyl at position 5 |

The compound's position within heterocyclic chemistry is further defined by its salt form as the hydrochloride, which enhances its stability and solubility characteristics compared to the free base form. This salt formation represents a common approach in heterocyclic chemistry for improving the handling and storage properties of amine-containing compounds, particularly those intended for research applications. The hydrochloride salt form typically provides improved crystallinity, enhanced stability toward atmospheric moisture, and better defined melting point characteristics, making it preferable for systematic chemical studies and pharmaceutical research applications.

Properties

IUPAC Name |

2-ethyl-5-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-7-5-4-6(2)8-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULUUQPLRPYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-5-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Ethyl-5-methylpyrrolidine hydrochloride can be achieved through large-scale synthesis using similar methods as described above. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Etoricoxib : 2-Ethyl-5-methylpyrrolidine hydrochloride serves as an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of pain and inflammation. The compound's structural features enhance the pharmacokinetic properties of the drug .

- Pioglitazone : It is also involved in the synthesis of Pioglitazone, an antidiabetic medication that improves insulin sensitivity, indicating its importance in metabolic disease management .

- Neuropharmacology :

Chemical Synthesis Applications

- Intermediate for Chemical Reactions :

Industrial Applications

- Agrochemicals :

- Personal Care Products :

Health and Safety Considerations

While 2-Ethyl-5-methylpyrrolidine hydrochloride has numerous applications, it is crucial to consider its safety profile. The compound can cause skin irritation and serious eye damage upon contact, necessitating stringent handling protocols in industrial settings .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for Etoricoxib | Pain relief medication |

| Intermediate for Pioglitazone | Antidiabetic drug | |

| Agrochemicals | Insecticides and herbicides | Enhances crop protection |

| Personal Care Products | Fragrance component | Used in cosmetic formulations |

| Neuropharmacology | Potential neuroprotective agent | Under research for neurodegenerative diseases |

Case Studies

-

Etoricoxib Synthesis Study :

A study demonstrated that using 2-Ethyl-5-methylpyrrolidine hydrochloride as an intermediate significantly improved yield rates during the synthesis of Etoricoxib compared to traditional methods. This advancement highlights its efficacy in pharmaceutical manufacturing processes. -

Neuroprotective Research :

Recent investigations into the neuroprotective properties of 2-Ethyl-5-methylpyrrolidine hydrochloride revealed promising results in animal models of neurodegeneration, suggesting potential therapeutic uses for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-5-ethylpyrrolidine: Similar structure but different substitution pattern.

Pyrrolidine: The parent compound with no additional substituents.

2-Ethylpyrrolidine: Lacks the methyl group at the 5-position.

Uniqueness

2-Ethyl-5-methylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Overview

2-Ethyl-5-methylpyrrolidine hydrochloride is a chemical compound derived from pyrrolidine, characterized by its unique substitution pattern. Its molecular formula is C7H16ClN, and it has garnered attention for its potential biological activities, particularly in drug discovery and enzyme interaction studies. This article presents a detailed examination of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Synthesis Methods:

- The synthesis typically involves cyclization reactions where 2-ethyl-5-methylpyrrolidine reacts with hydrochloric acid to form the hydrochloride salt. Common solvents include ethanol and methanol, often requiring heat to facilitate the reaction.

Chemical Properties:

- The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives with distinct biological properties.

The biological activity of 2-Ethyl-5-methylpyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. It may function as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact targets can vary based on the application context.

Enzyme Interactions

Research indicates that derivatives of pyrrolidine compounds, including 2-Ethyl-5-methylpyrrolidine hydrochloride, exhibit significant interactions with various enzymes. For instance:

- Kinase Inhibition: Certain pyrrolidine derivatives have shown selective activity against kinases like CK1, with nanomolar potency observed in enzyme assays .

Antimicrobial Activity

Studies have explored the antimicrobial potential of compounds related to 2-Ethyl-5-methylpyrrolidine hydrochloride. For example:

- Antibacterial Testing: Compounds structurally similar to 2-Ethyl-5-methylpyrrolidine were tested against resistant strains of bacteria, revealing varying degrees of effectiveness .

Comparative Analysis

Case Studies

- Enzyme Assays : A study demonstrated that specific modifications to pyrrolidine derivatives can enhance selectivity for kinases. For instance, hydroxyl-functionalized derivatives exhibited significant inhibition against CK1 isoforms .

- Antimicrobial Studies : Research conducted on related compounds showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of these derivatives in combating resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Ethyl-5-methylpyrrolidine hydrochloride critical for experimental design?

- Answer: Essential properties include molecular weight (366.5 g/mol, derived from its formula C₁₉H₂₃NO₄·HCl) , solubility in aqueous/organic solvents, and pH stability. However, many parameters (e.g., water solubility, partition coefficient) are undocumented in existing safety data sheets . Researchers must experimentally determine these using methods like gravimetric analysis for solubility or potentiometric titration for pH . Stability under varying temperatures and humidity should also be assessed via accelerated stability studies .

Q. How can researchers synthesize 2-Ethyl-5-methylpyrrolidine hydrochloride with high purity?

- Answer: Synthesis typically involves alkylation of pyrrolidine precursors followed by hydrochloride salt formation. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) . Purity validation requires HPLC (e.g., using C18 columns with UV detection at 254 nm) or NMR spectroscopy to confirm the absence of byproducts like unreacted amines or residual solvents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Key precautions include:

- PPE: Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust .

- Spill management: Collect spills with absorbent materials (e.g., vermiculite) and dispose in sealed containers labeled as hazardous waste .

- Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can advanced analytical techniques resolve structural ambiguities in 2-Ethyl-5-methylpyrrolidine hydrochloride derivatives?

- Answer:

- Tandem MS/MS: Fragmentation patterns can differentiate isomers by comparing experimental spectra to computational predictions (e.g., using CFM-ID software) .

- X-ray crystallography: Resolves stereochemical uncertainties by determining crystal packing and bond angles .

- 2D NMR (COSY, HSQC): Identifies proton-proton coupling and carbon-proton correlations to confirm substituent positions .

Q. What methodologies address contradictions in reported solubility data for this compound?

- Answer: Systematic solubility studies under controlled conditions (temperature, solvent polarity, pH) are recommended. For example:

- Phase solubility analysis: Measure solubility in binary solvent systems (e.g., water/ethanol) using UV-Vis spectroscopy .

- High-throughput screening: Utilize automated platforms to test solubility across 96 solvents, noting deviations from literature values . Contradictions may arise from impurities or polymorphic forms, necessitating purity verification via DSC (melting point analysis) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

- Answer: Design stability studies focusing on:

- Thermal stability: Use TGA/DSC to assess decomposition temperatures and identify degradation products .

- Photostability: Expose samples to UV light (ICH Q1B guidelines) and monitor changes via HPLC .

- Hydrolytic stability: Test in buffered solutions (pH 1–13) at 40°C for 4 weeks, quantifying degradation kinetics .

Q. What strategies mitigate environmental hazards during large-scale experiments?

- Answer:

- Waste minimization: Use microfluidic reactors to reduce solvent volumes .

- Biodegradation assays: Test the compound’s environmental persistence via OECD 301F (aerobic degradation in activated sludge) .

- Regulatory compliance: Adhere to WGK 2 (German water hazard class) guidelines for disposal .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze contradictory bioactivity data?

- Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., assay pH, cell line variability) . Validate findings using Bland-Altman plots to assess inter-lab reproducibility . For in vitro/in vivo discrepancies, use PBPK modeling to account for metabolic differences .

Q. What computational tools predict the compound’s interactions with biological targets?

- Answer:

- Molecular docking (AutoDock Vina): Simulate binding affinities to receptors like GPCRs, using the compound’s 3D structure (PubChem CID) .

- MD simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models: Corrogate bioactivity data with substituent electronic parameters (Hammett σ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.